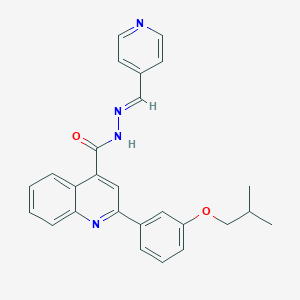![molecular formula C21H19N3O3 B445770 N'-{(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B445770.png)
N'-{(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide is a chemical compound with the molecular formula C26H24N4O4. It is known for its unique structure, which includes a nicotinohydrazide moiety linked to a benzylidene group substituted with methoxy and phenoxymethyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide typically involves the condensation of 4-methoxy-3-(phenoxymethyl)benzaldehyde with nicotinohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The methoxy and phenoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene nicotinohydrazides.
Scientific Research Applications
N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N’-[4-methoxy-3-(phenoxymethyl)benzylidene]nicotinohydrazide can be compared with other similar compounds, such as:
N’-[4-methoxybenzylidene]nicotinohydrazide: Lacks the phenoxymethyl group, which may result in different biological activities.
N’-[4-phenoxymethylbenzylidene]nicotinohydrazide: Lacks the methoxy group, which can affect its chemical reactivity and biological properties.
N’-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide: Contains a benzohydrazide moiety instead of nicotinohydrazide, leading to different chemical and biological characteristics.
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
N-[(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-20-10-9-16(12-18(20)15-27-19-7-3-2-4-8-19)13-23-24-21(25)17-6-5-11-22-14-17/h2-14H,15H2,1H3,(H,24,25)/b23-13- |
InChI Key |
JMZFLRFIZBTVED-QRVIBDJDSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)COC3=CC=CC=C3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CN=CC=C2)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B445689.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B445691.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B445694.png)
methanone](/img/structure/B445695.png)
![2-{[4-ETHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445698.png)
![2-(4-butoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B445700.png)
![2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445701.png)


![N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-3,4,5-triethoxybenzohydrazide](/img/structure/B445707.png)

![N-(3,4-DICHLOROPHENYL)-2-{[2-(4-PROPYLPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445710.png)
![propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445711.png)
